(2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole
Description
(2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole is an organic compound that features a benzothiazole core with a trifluoromethyl-substituted benzylidene hydrazone moiety
Properties
IUPAC Name |
(E)-3-methyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c1-22-13-7-2-3-8-14(13)23-15(22)21-20-10-11-5-4-6-12(9-11)16(17,18)19/h2-10H,1H3/b20-10+,21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKCKLHOCNSJQ-MRCVDQKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance binding affinity and specificity in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases, including cancer and infectious diseases. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which (2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. The benzothiazole core may also play a role in binding to specific proteins or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzimidazole: Another compound with a trifluoromethyl group, known for its use in medicinal chemistry.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: A compound with similar structural features, used in anticancer studies.
Uniqueness
(2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a trifluoromethyl-substituted benzylidene hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
